molecular formula C14H20N2O B11875059 (3S)-N-Butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide CAS No. 185331-81-1

(3S)-N-Butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Cat. No.: B11875059
CAS No.: 185331-81-1
M. Wt: 232.32 g/mol
InChI Key: UWWUJDUTLUVBFE-ZDUSSCGKSA-N
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Description

(3S)-N-Butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a chiral compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The specific stereochemistry of this compound, indicated by the (3S) configuration, plays a crucial role in its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-N-Butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides.

    Carboxamide Formation: The carboxamide group is introduced through amidation reactions, often using carboxylic acid derivatives and amine coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(3S)-N-Butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrahydroisoquinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines.

Scientific Research Applications

(3S)-N-Butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its therapeutic potential in treating neurological disorders and other diseases.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3S)-N-Butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved may include neurotransmitter modulation and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    (3R)-N-Butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide: The enantiomer of the compound, which may have different biological activities.

    N-Butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide: Without specific stereochemistry, this compound may exhibit different properties.

    Other Tetrahydroisoquinolines: Compounds with similar core structures but different substituents.

Uniqueness

The uniqueness of (3S)-N-Butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide lies in its specific stereochemistry, which significantly influences its biological activity and interactions. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

185331-81-1

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

(3S)-N-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

InChI

InChI=1S/C14H20N2O/c1-2-3-8-15-14(17)13-9-11-6-4-5-7-12(11)10-16-13/h4-7,13,16H,2-3,8-10H2,1H3,(H,15,17)/t13-/m0/s1

InChI Key

UWWUJDUTLUVBFE-ZDUSSCGKSA-N

Isomeric SMILES

CCCCNC(=O)[C@@H]1CC2=CC=CC=C2CN1

Canonical SMILES

CCCCNC(=O)C1CC2=CC=CC=C2CN1

Origin of Product

United States

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